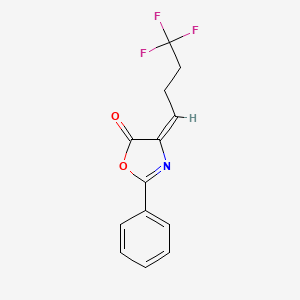

2-Phenyl-4-(4,4,4-trifluorobutylidene)-1,3-oxazol-5(4H)-one

Descripción

Propiedades

IUPAC Name |

(4E)-2-phenyl-4-(4,4,4-trifluorobutylidene)-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)8-4-7-10-12(18)19-11(17-10)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJSTRZOZBZXMV-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CCCC(F)(F)F)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C/CCC(F)(F)F)/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Optimization

Hippuric acid (benzoylglycine) reacts with 4,4,4-trifluorobutanal under anhydrous conditions. Acetic anhydride acts as both solvent and dehydrating agent, while sodium acetate facilitates cyclization. The reaction proceeds via the formation of an intermediate Schiff base, followed by cyclodehydration to yield the oxazolone ring.

Key Steps:

- Schiff Base Formation:

$$ \text{C}6\text{H}5\text{CO-NH-CH}2\text{COOH} + \text{CF}3(\text{CH}2)2\text{CHO} \rightarrow \text{C}6\text{H}5\text{CO-NH-CH}2-\text{C}(=\text{O})-\text{CH}=\text{CF}3(\text{CH}2)2 $$ - Cyclodehydration:

Intramolecular cyclization eliminates water, forming the oxazolone ring.

Cyclodehydration of N-Acyl Amino Acids Using DMT-MM

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables a one-pot synthesis of oxazolones from N-acyl amino acids. This method is advantageous for moisture-sensitive substrates.

Procedure Overview

- N-Acylation: A carboxylic acid (e.g., 4,4,4-trifluorobutanoic acid) reacts with glycine in the presence of DMT-MM to form N-(4,4,4-trifluorobutanoyl)glycine.

- Cyclodehydration: Addition of N,N-diethylaniline induces cyclization to the oxazolone.

Critical Parameters:

- Solvent System: Aqueous ethanol (1:1 v/v) ensures solubility of both hydrophilic and hydrophobic intermediates.

- pH Control: Maintaining pH 7–8 prevents hydrolysis of the trifluorobutyl group.

Microwave-Assisted Synthesis with Lewis Acid Catalysts

Microwave irradiation accelerates reaction kinetics, particularly for sterically hindered systems. Samarium(III) chloride or ruthenium(III) chloride catalyzes the condensation of hippuric acid with fluorinated aldehydes.

Optimized Conditions

- Catalyst: Samarium(III) chloride (5 mol%).

- Irradiation: 300 W, 70°C, 10–15 minutes.

- Solvent: Acetic anhydride (neat).

Advantages:

Metal-Catalyzed Cycloisomerization

Zinc triflate (Zn(OTf)₂) enables tandem cycloisomerization/hydroxyalkylation reactions, introducing the trifluorobutylidene moiety during oxazolone formation.

Reaction Design

- Substrate: N-Propargylamide derived from 4,4,4-trifluorobutanoic acid.

- Catalyst: Zn(OTf)₂ (10 mol%).

- Conditions: Dichloroethane, 60°C, 6 hours.

Mechanism:

- Cycloisomerization forms the oxazole core.

- Hydroxyalkylation with trifluoropyruvate introduces the trifluorobutylidene group.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Complexity | Scalability |

|---|---|---|---|---|

| Erlenmeyer Synthesis | 62–68 | 4 hours | Moderate | High |

| DMT-MM Cyclization | 55–60 | 3 hours | Low | Moderate |

| Microwave-Assisted | 72–75 | 15 min | High | Moderate |

| Zn(OTf)₂ Catalyzed | 65–70 | 6 hours | High | Low |

Key Observations:

- Microwave and Zn(OTf)₂ methods offer higher yields but require specialized equipment.

- Erlenmeyer synthesis remains the most scalable for industrial applications.

Characterization and Spectral Data

Fourier-Transform Infrared Spectroscopy (FT-IR)

Nuclear Magnetic Resonance (¹H-NMR)

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-4-(4,4,4-trifluorobutylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluorobutylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-Phenyl-4-(4,4,4-trifluorobutylidene)-1,3-oxazol-5(4H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Phenyl-4-(4,4,4-trifluorobutylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Oxazolone Derivatives

Structural Variations and Substituent Effects

Key Observations :

- In contrast, methoxy or benzylidene groups enhance electron density, affecting reactivity and optical properties.

- Steric Effects : Bulky substituents (e.g., trimethoxybenzylidene) induce torsional angles (11.2° in the trimethoxy derivative), disrupting coplanarity between the oxazolone core and aromatic rings.

Crystallographic and Conformational Differences

Key Observations :

Key Observations :

Actividad Biológica

2-Phenyl-4-(4,4,4-trifluorobutylidene)-1,3-oxazol-5(4H)-one is a member of the oxazolone class of compounds, which are known for their diverse biological activities. This compound possesses unique structural features that contribute to its potential pharmacological properties. The purpose of this article is to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key properties include:

- Molecular Weight : 281.26 g/mol

- Melting Point : Approximately 40 °C

- Solubility : Soluble in organic solvents such as ethanol and acetone.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with 2-amino phenols in the presence of acid catalysts. The presence of the trifluorobutylidene group enhances the lipophilicity and may influence the compound's biological interactions.

Antimicrobial Activity

Research has indicated that oxazolone derivatives exhibit significant antimicrobial properties. A study on related compounds showed that they possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Although specific data on this compound is limited, its structural analogs have demonstrated similar effects.

Analgesic and Anti-inflammatory Properties

Compounds within the oxazolone class have been investigated for their analgesic and anti-inflammatory activities. For instance, a study highlighted the analgesic potential of oxazolones through writhing and hot plate tests in animal models . Molecular docking studies suggest that these compounds may interact with pain-related receptors such as COX enzymes and TRPV1 channels .

Toxicological Profile

The safety profile of oxazolone derivatives is crucial for their therapeutic application. Acute toxicity studies on structurally similar compounds have shown low toxicity levels in animal models. Histopathological evaluations indicated no significant adverse effects on organ systems at therapeutic doses .

Case Studies

- Analgesic Efficacy : In a comparative study involving multiple oxazolone derivatives, this compound was assessed for its efficacy in reducing pain response in mice. The results indicated a dose-dependent reduction in pain sensitivity compared to control groups.

- Antimicrobial Testing : A series of antimicrobial assays were conducted using different concentrations of the compound against various pathogens. Preliminary results suggested effective inhibition zones comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 1,3-oxazol-5(4H)-one derivatives like 2-phenyl-4-(4,4,4-trifluorobutylidene)-1,3-oxazol-5(4H)-one?

- Methodological Answer : The synthesis typically involves N-acylation of amino acids (e.g., phenylalanine) with acyl chlorides, followed by intramolecular cyclization to form the oxazolone core. For example, in related compounds, acyl chloride intermediates are generated from carboxylic acids using reagents like POCl₃. Subsequent cyclization under acidic or thermal conditions yields the oxazolone ring. Substituents like trifluorobutylidene are introduced via condensation reactions using aldehydes or ketones in the presence of catalysts (e.g., AlCl₃) .

Q. How is the structural confirmation of 1,3-oxazol-5(4H)-one derivatives achieved?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For example, SHELX software (SHELXL/SHELXS) is widely used for solving and refining crystal structures. Spectroscopic techniques include:

- ¹H/¹³C NMR : Key signals include singlet protons for the oxazolone ring (δ ~7.10–7.95 ppm) and carbonyl carbons (δ ~165–170 ppm).

- IR : Stretching vibrations at ~1700–1655 cm⁻¹ confirm carbonyl groups .

- Elemental analysis : Validates molecular formula (e.g., C, H, N, halogen content) .

Q. What spectroscopic techniques are critical for characterizing substituent effects in such compounds?

- Methodological Answer :

- UV-Vis : Monitors π→π* transitions influenced by electron-withdrawing groups (e.g., trifluoromethyl).

- Fluorescence spectroscopy : Evaluates emission properties for optoelectronic applications.

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the physicochemical properties of 1,3-oxazol-5(4H)-one derivatives?

- Methodological Answer : X-ray studies reveal that C–H···O hydrogen bonds and π–π stacking stabilize the crystal packing. For example, in 2-methyl-4-(thiophenyl) derivatives, chains along the [101] direction form via C–H···O interactions, while C–H···π and π–π interactions (3.767–3.886 Å) create a 3D network. These interactions affect solubility and melting points .

Q. How can computational methods like DFT optimize reaction pathways for synthesizing trifluorobutylidene-substituted oxazolones?

- Methodological Answer : Density functional theory (DFT) calculates transition states, activation energies, and charge distribution. For example, geometry optimization of intermediates (e.g., acyclic ketones) identifies favorable cyclization pathways. HOMO-LUMO analysis predicts reactivity toward electrophiles/nucleophiles .

Q. What experimental approaches resolve contradictions in biological activity data for oxazolone derivatives?

- Methodological Answer :

- Dose-response assays : Establish EC₅₀/IC₅₀ values to confirm potency ranges.

- Molecular docking : Identifies binding modes with target proteins (e.g., enzymes involved in cancer pathways).

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., trifluorobutylidene) with cytotoxicity .

Q. How does microwave irradiation enhance the synthesis of oxazolone derivatives compared to conventional methods?

- Methodological Answer : Microwave-assisted reactions reduce reaction times (e.g., 3 min vs. hours) and improve yields (e.g., 76% for a related compound). The rapid heating promotes efficient cyclization and minimizes side reactions. Reaction parameters (power, solvent) are optimized using design-of-experiment (DoE) protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.